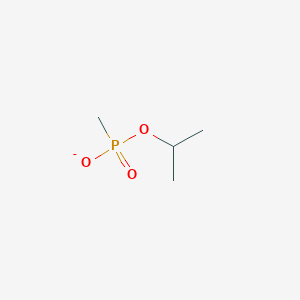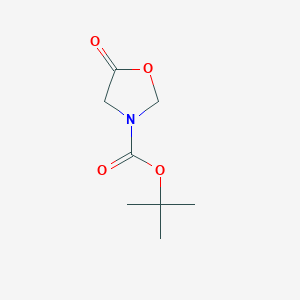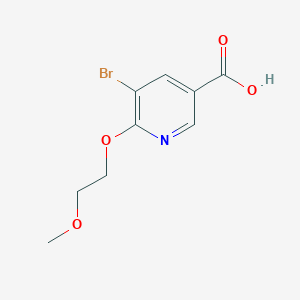
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of ortho-phenylenediamine with acetone under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated benzimidazoles, N-oxides, and reduced benzimidazole derivatives.
Applications De Recherche Scientifique
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzimidazole derivatives are known for their potential as anticancer, antiviral, and anti-inflammatory agents. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a therapeutic agent compared to simpler benzimidazole derivatives.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
6-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-10-5-4-8(3)6-9(10)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
Clé InChI |
FMVJHUDLWSSAMK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2)C(=C)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)N2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE](/img/structure/B1646597.png)




![6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1646614.png)
![4-Chloro-5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646615.png)

![2-Thiophenecarboxamide, 5-chloro-N-[3-[[3,5-dimethyl-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-](/img/structure/B1646627.png)
![5-amino-Imidazo[2,1-b]thiazol-6-ol](/img/structure/B1646631.png)
![4-[4-(1-pyrrolidinyl)-1-piperidinyl]Benzenamine](/img/structure/B1646641.png)


